Cellular MEK Inhibition Potency vs. CI-1040
In the C26 mouse colon carcinoma cell line, PD-0325901 inhibited ERK1/2 phosphorylation with an IC50 of 0.34 nM, whereas CI-1040 required an IC50 of 82 nM in the identical assay system, representing an approximately 241-fold improvement in cellular potency [1]. This differential is consistent with the broader literature describing PD-0325901 as roughly 500-fold more potent than CI-1040 with respect to cellular pERK suppression, reflecting subnanomolar activity [2]. The biochemical Kiapp of PD-0325901 against activated MEK1 and MEK2 is 1 nM, with individual Ki values of 1.1 nM (MEK1) and 0.79 nM (MEK2), and the compound is inactive against a panel of 27 other kinases (IC50 > 10 µM) [1].
| Evidence Dimension | Cellular MEK inhibition (pERK IC50) in murine colon carcinoma |
|---|---|
| Target Compound Data | IC50 = 0.34 nM (C26 cells, pERK endpoint) |
| Comparator Or Baseline | CI-1040 (PD-184352): IC50 = 82 nM (C26 cells, pERK endpoint) |
| Quantified Difference | ~241-fold more potent |
| Conditions | C26 mouse colon carcinoma cell line; pERK1/2 phosphorylation suppression assay |
Why This Matters
For researchers requiring complete pERK suppression at low nanomolar drug concentrations — essential in stem cell reprogramming protocols (e.g., 2i/LIF culture) and in vivo xenograft studies — PD-0325901 achieves target engagement at concentrations two orders of magnitude lower than CI-1040, directly reducing off-target risk and enabling lower dosing.
- [1] Wallace EM, Lyssikatos J, Blake JF, Sebolt-Leopold J, Bridges A, Marston D, Kennedy R, Howard W, Smith Y, Warmus J, Tecle H. Chapter 6.2: PD0325901. In: Anti-Hormone Therapy. Progress in Medicinal Chemistry. Data reviewed from Pfizer preclinical reports (2005-2006). Key data: PD0325901 Ki MEK1 1.1 nM, MEK2 0.79 nM; pERK IC50 C26 cells 0.34 nM vs CI-1040 82 nM; solubility pH 6.5: 190 vs <1 µg/mL; CYP3A4 IC50: >40 vs 5 µM; dog oral bioavailability: 103% vs 5%. View Source
- [2] Sebolt-Leopold JS, Merriman R, Omer C, Tecle H, Bridges A, Klohs W, Loi C-M, Valik H, Przybranowski S, Meyer M, Leopold WR. The biological profile of PD 0325901: A second generation analog of CI-1040 with improved pharmaceutical potential. Cancer Res. 2004;64(7_Supplement):925. View Source
